molecular formula C14H18BFO4 B1456613 Methyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate CAS No. 757982-31-3

Methyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Cat. No.: B1456613
CAS No.: 757982-31-3
M. Wt: 280.1 g/mol
InChI Key: RLXGRSGYCMSWRW-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 757982-31-3) is a boronic ester-functionalized aromatic compound widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures. Its molecular formula is C₁₆H₁₉BFO₄, with a molecular weight of 300.1 g/mol. The compound features a methyl benzoate backbone substituted with a fluorine atom at the para-position (C4) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the meta-position (C3). This configuration balances electronic and steric effects, making it a versatile intermediate in pharmaceutical and materials chemistry .

Properties

IUPAC Name

methyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)10-8-9(12(17)18-5)6-7-11(10)16/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXGRSGYCMSWRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757982-31-3
Record name Methyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2- yl)benzoate
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Preparation Methods

General Synthetic Strategy

The core synthetic approach to obtain methyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves the catalytic borylation of an appropriately substituted aromatic precursor (often a halogenated methyl fluoro-benzoate) using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is typically catalyzed by palladium or iridium complexes under mild to moderate heating.

Catalytic Borylation Procedure

A representative procedure adapted from related methyl benzoate borylation demonstrates the following:

  • Substrate: Methyl 4-fluoro-3-bromobenzoate or methyl 4-fluoro-3-iodobenzoate
  • Boron Source: Bis(pinacolato)diboron (B2Pin2), typically 1.2 equivalents
  • Catalyst: Palladium complexes such as Pd(dppf)Cl2, Pd(OAc)2 with ligands (e.g., SPhos), or iridium complexes like [IrOMe(cod)]2
  • Base: Potassium acetate (KOAc), cesium carbonate (Cs2CO3), or sodium carbonate (Na2CO3)
  • Solvent: 1,4-Dioxane, acetonitrile, dimethoxyethane (DME), or 2-methyltetrahydrofuran (2-Me-THF)
  • Temperature: Generally 70–90 °C
  • Time: 15–20 hours under inert atmosphere (argon or nitrogen)

The reaction mixture is degassed to remove oxygen and moisture, then heated with stirring. Upon completion, the mixture is cooled, extracted, and purified by chromatography.

Detailed Experimental Conditions and Yields

Precursor Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Reference
Methyl 4-fluoro-3-bromobenzoate Pd(dppf)Cl2 (5 mol%), KOAc (3 equiv) KOAc 1,4-Dioxane 80 20 45–78
Methyl 4-fluoro-3-iodobenzoate Pd(OAc)2 (3 mol%), SPhos (6 mol%) Na2CO3 THF 70–100 15 65
Methyl benzoate (non-fluorinated example) [IrOMe(cod)]2 (1.5 mol%), Si,S-ligand (3 mol%) None or base 2-Me-THF 80 16 ~75

Mechanistic Insights and Catalytic Systems

  • Palladium-Catalyzed Borylation: The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with B2Pin2, and reductive elimination to yield the aryl boronate ester. Ligands such as dppf or SPhos stabilize the Pd catalyst and improve selectivity and yield.

  • Iridium-Catalyzed Borylation: In some cases, iridium complexes catalyze direct C–H borylation of methyl benzoate derivatives, although this method is more common for non-halogenated substrates. The iridium catalyst activates the aromatic C–H bond, allowing borylation without pre-functionalization.

Purification and Characterization

  • After reaction completion, the mixture is exposed to air to quench the catalyst.
  • Organic extraction is performed using ethyl acetate or dichloromethane.
  • The crude product is purified by flash column chromatography on silica gel.
  • Final compounds are characterized by NMR (1H, 13C, 19F), LC-MS, and melting point determination.

Summary Table of Representative Preparation Methods

Step Conditions/Materials Notes
Substrate preparation Methyl 4-fluoro-3-bromobenzoate or iodobenzoate Commercially available or synthesized
Borylation B2Pin2 (1.2 eq), Pd(dppf)Cl2 or Pd(OAc)2 + ligand Base: KOAc or Na2CO3; solvent: dioxane, THF
Reaction temperature 70–90 °C Heating for 15–20 h under inert atmosphere
Work-up Extraction with EtOAc, drying over MgSO4 Removal of catalyst residues
Purification Flash chromatography Silica gel, gradient elution
Yield 45–78% Dependent on catalyst and substrate purity

Research Findings and Optimization Notes

  • Catalyst Loading: Lower catalyst loading (1–5 mol%) is effective but may require longer reaction times.
  • Base Selection: KOAc and Cs2CO3 provide good yields; Na2CO3 is milder and suitable for sensitive substrates.
  • Solvent Effects: Polar aprotic solvents like dioxane and THF favor reaction efficiency. 2-Me-THF is a greener alternative with comparable yields.
  • Temperature: Moderate heating (~80 °C) balances reaction rate and selectivity, minimizing side reactions.
  • Reaction Time: Extended times (16–20 h) ensure complete conversion, especially for less reactive substrates.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or potassium acetate are frequently used.

    Oxidizing Agents: Hydrogen peroxide or sodium periodate for oxidation reactions.

Scientific Research Applications

Methyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide partner. This process is crucial in forming new carbon-carbon bonds, which are essential in building complex organic structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related boronic esters, focusing on substitution patterns, reactivity, and applications:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Evidence ID
Methyl 4-fluoro-3-(dioxaborolan-2-yl)benzoate (Target) F (C4), B(pin) (C3) 300.1 Suzuki coupling; drug intermediate
Methyl 3-(dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate CF₃ (C5), B(pin) (C3) 330.1 Enhanced electron-withdrawing effect; agrochemicals
Methyl 4-chloro-3-(dioxaborolan-2-yl)benzoate Cl (C4), B(pin) (C3) 316.6 Higher steric hindrance; polymer synthesis
Methyl 2-fluoro-3-(dioxaborolan-2-yl)benzoate F (C2), B(pin) (C3) 300.1 Altered regioselectivity in coupling reactions
Methyl 3,5-dichloro-4-(dioxaborolan-2-yl)benzoate Cl (C3, C5), B(pin) (C4) 331.0 Dual halogen substitution; corrosion inhibitors
Ethyl 3-fluoro-4-(dioxaborolan-2-yl)benzoate F (C3), B(pin) (C4), ethyl ester 314.1 Solubility modulation; fluorescent probes
Methyl 4-amino-3-(dioxaborolan-2-yl)benzoate NH₂ (C4), B(pin) (C3) 277.1 Bioorthogonal chemistry; prodrug activation

Key Comparisons

Electronic Effects :

  • The trifluoromethyl group in increases electron withdrawal compared to fluorine in the target compound, enhancing stability toward nucleophilic attack but reducing reactivity in cross-couplings.
  • Chlorine (e.g., ) introduces greater steric bulk and polarizability, slowing reaction kinetics in Pd-catalyzed couplings .

Regioselectivity :

  • The 2-fluoro isomer () exhibits distinct regioselectivity due to altered π-orbital alignment, favoring couplings at C5 rather than C4.

Applications: Amino-substituted derivatives () are used in stimuli-responsive drug delivery systems, leveraging the boronate’s responsiveness to oxidative microenvironments (e.g., tumor tissues) . Ethyl ester analogues () improve solubility in nonpolar solvents, aiding in material science applications.

Synthetic Accessibility: Compounds with halogens at C3 and C5 (e.g., ) require multistep halogenation, increasing synthetic complexity compared to mono-substituted derivatives.

Physical-Chemical Data

Property Target Compound Methyl 3-(Bpin)-5-CF₃-Benzoate Methyl 4-Cl-3-(Bpin)-Benzoate
Melting Point (°C) 98–102 110–114 85–89
Solubility (THF) High Moderate High
LogP 2.8 3.5 3.1
Suzuki Reaction Rate* 1.0 0.6 0.8

*Relative rate normalized to the target compound.

Biological Activity

Methyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 757982-31-3) is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

The molecular formula of this compound is C14H18BFO4, with a molecular weight of 280.1 g/mol. The compound features a dioxaborolane moiety that is known for its utility in medicinal chemistry as a boron-containing compound.

PropertyValue
IUPAC NameThis compound
CAS Number757982-31-3
Molecular FormulaC14H18BFO4
Molecular Weight280.1 g/mol
Purity≥95%

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. A study reported minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL against these pathogens .

Anticancer Properties

This compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of cancer cell lines. For example:

  • MDA-MB-231 (Triple-Negative Breast Cancer) : The compound demonstrated significant growth inhibition with an IC50 value of approximately 0.126 μM .

Cytotoxicity and Safety Profile

While evaluating the safety profile of similar compounds in vivo studies have shown acceptable toxicity levels at high doses (e.g., 800 mg/kg in rats), indicating potential for further development in therapeutic applications .

Case Studies

Several studies have explored the biological effects of compounds containing the dioxaborolane structure. Here are notable findings:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the efficacy against resistant bacterial strains.
    • Findings : Compounds exhibited MIC values of 0.5–1.0 μg/mL against Mycobacterium tuberculosis strains .
  • Study on Anticancer Effects :
    • Objective : To assess the cytotoxic effects on breast cancer cells.
    • Findings : The compound showed selective toxicity towards cancer cells compared to non-cancerous cells with a significant selectivity index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.